molecular formula C10H18P2Se B14264402 1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- CAS No. 163354-37-8

1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)-

Katalognummer: B14264402
CAS-Nummer: 163354-37-8
Molekulargewicht: 279.17 g/mol
InChI-Schlüssel: OGOSTLMDRJATQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- is a unique organophosphorus compound that incorporates selenium into its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- typically involves the reaction of phosphorus trichloride with selenium and tert-butyl-substituted organic compounds. The reaction is carried out under controlled conditions to ensure the formation of the desired selenadiphosphole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include selenoxides, reduced selenium compounds, and substituted selenadiphospholes.

Wissenschaftliche Forschungsanwendungen

1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- involves its ability to interact with various molecular targets. The selenium atom in the compound can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in different scientific and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)-: Similar structure but contains sulfur instead of selenium.

    1,2,4-Oxadiphosphole, 3,5-bis(1,1-dimethylethyl)-: Contains oxygen instead of selenium.

    1,2,4-Diphosphole, 3,5-bis(1,1-dimethylethyl)-: Lacks the chalcogen atom (selenium, sulfur, or oxygen).

Uniqueness

1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- is unique due to the presence of selenium, which imparts distinct chemical and physical properties compared to its sulfur and oxygen analogs.

Eigenschaften

CAS-Nummer

163354-37-8

Molekularformel

C10H18P2Se

Molekulargewicht

279.17 g/mol

IUPAC-Name

3,5-ditert-butyl-1,2,4-selenadiphosphole

InChI

InChI=1S/C10H18P2Se/c1-9(2,3)7-11-8(13-12-7)10(4,5)6/h1-6H3

InChI-Schlüssel

OGOSTLMDRJATQR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=P[Se]C(=P1)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.